5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one

YAP/TAZ-TEAD inhibition mesothelioma medicinal chemistry

5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one (CAS 29083-15-6) is a C-5 methyl-substituted derivative of saccharin (1,1-dioxo-1,2-benzothiazol-3-one), belonging to the benzisothiazolinone dioxide class. With a molecular formula of C₈H₇NO₃S and a molecular weight of 197.21 g/mol, this compound differs from the parent saccharin solely by the presence of a methyl group at the 5-position of the aromatic ring.

Molecular Formula C8H7NO3S
Molecular Weight 197.21 g/mol
CAS No. 29083-15-6
Cat. No. B3326872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one
CAS29083-15-6
Molecular FormulaC8H7NO3S
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)S(=O)(=O)NC2=O
InChIInChI=1S/C8H7NO3S/c1-5-2-3-7-6(4-5)8(10)9-13(7,11)12/h2-4H,1H3,(H,9,10)
InChIKeyBGUKCJHNIOIUTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one (CAS 29083-15-6): Procurement-Relevant Identity and Class Positioning


5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one (CAS 29083-15-6) is a C-5 methyl-substituted derivative of saccharin (1,1-dioxo-1,2-benzothiazol-3-one), belonging to the benzisothiazolinone dioxide class . With a molecular formula of C₈H₇NO₃S and a molecular weight of 197.21 g/mol, this compound differs from the parent saccharin solely by the presence of a methyl group at the 5-position of the aromatic ring [1]. It is commercially available as a research chemical with typical purities of ≥98% . The compound serves primarily as a synthetic building block and scaffold for derivatization in medicinal chemistry programs, particularly in the construction of YAP/TAZ-TEAD interaction inhibitors and other bioactive benzisothiazolone-based libraries [2].

Why 5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one Cannot Be Replaced by Unsubstituted Saccharin or N-Methylsaccharin


Within the benzisothiazolinone dioxide family, even minor positional or N-substitution changes produce functionally non-interchangeable compounds. The parent saccharin (unsubstituted at C-5) and N-methylsaccharin (methylated on the ring nitrogen) exhibit distinct physicochemical, biological, and metabolic profiles compared to the C-5 methyl regioisomer [1]. Critically, the C-5 methyl substituent alters the electronic character of the aromatic ring, affecting both reactivity in downstream synthetic transformations and potential target engagement in biological systems. The patent literature explicitly differentiates 5-methyl-substituted 1,1-dioxo-1,2-benzothiazol-3-one cores from their unsubstituted or N-alkylated counterparts when constructing YAP/TAZ-TEAD inhibitor libraries, indicating that the substitution pattern is a material determinant of biological activity [2]. Procurement of the incorrect regioisomer would therefore invalidate structure-activity relationship studies and compromise synthetic route fidelity.

5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one: Quantitative Differentiation Evidence Versus Closest Analogs


Regioisomeric Differentiation in YAP/TAZ-TEAD Inhibitor Patent Claims

Patent WO2017064277A1 explicitly claims compounds containing the 5-methyl-1,1-dioxo-1,2-benzothiazol-3-one core as distinct chemical entities within a library of YAP/TAZ-TEAD interaction inhibitors [1]. The 5-methyl substituted scaffold is enumerated alongside 7-methoxy-5-methyl, 5-methyl-3-hydrazono, and other specifically substituted variants, while unsubstituted benzothiazolone dioxides are claimed under separate Markush formulae. This structural differentiation at the patent claim level indicates that the 5-methyl group is considered material to the inventive entity, not an obvious or trivial substitution. No direct comparative IC₅₀ data between 5-methyl and unsubstituted analogs is publicly disclosed within this patent family.

YAP/TAZ-TEAD inhibition mesothelioma medicinal chemistry

Metabolic Pathway Distinction: 5-Methylsaccharin Is Not Formed During Isoxicam Metabolism

In vivo and in vitro metabolism studies of the NSAID isoxicam consistently identify N-methylsaccharin (CAS 15448-99-4) and unsubstituted saccharin as oxidative metabolites, but not the C-5 methyl regioisomer 5-methylsaccharin (CAS 29083-15-6) [1][2]. This metabolic selectivity demonstrates that the position of methyl substitution (ring nitrogen vs. aromatic carbon) leads to fundamentally different biological processing. N-methylsaccharin arises from oxidative scission of the benzothiazine ring at carbon 3, while 5-methylsaccharin is not a product of this metabolic pathway, confirming that the two regioisomers are not biologically equivalent.

drug metabolism oxicam NSAIDs metabolite identification

Physicochemical Property Divergence Versus Saccharin: Calculated Molecular Descriptors

Computed molecular descriptors reveal measurable differences between 5-methylsaccharin and its parent compound saccharin . The target compound has a higher molecular weight (197.21 vs. 183.19 g/mol), increased complexity score (330 vs. lower baseline), and zero rotatable bonds versus zero in saccharin. The added methyl group contributes to increased lipophilicity, which can be estimated through calculated logP differences, though experimental logP data for both compounds is not publicly available in authoritative databases. These computed differences, while modest, are sufficient to alter chromatographic retention behavior and potentially impact passive membrane permeability in biological assays.

physicochemical properties drug-likeness computational chemistry

Procurement-Driven Application Scenarios for 5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one


Medicinal Chemistry: YAP/TAZ-TEAD Inhibitor Library Synthesis

As evidenced by patent WO2017064277A1, the 5-methyl-1,1-dioxo-1,2-benzothiazol-3-one scaffold is a key intermediate for constructing hydrazono- and amino-substituted benzisothiazolone derivatives targeting the YAP/TAZ-TEAD protein-protein interaction in malignant mesothelioma [1]. Procurement of this specific regioisomer is essential for faithful reproduction of the claimed chemical matter; substitution with saccharin or N-methylsaccharin would yield constitutionally different final compounds falling outside the patent claims.

Drug Metabolism and Pharmacokinetics: Non-Interfering Internal Standard

Metabolism studies of isoxicam and related oxicam NSAIDs generate N-methylsaccharin and saccharin as metabolites [1]. 5-Methylsaccharin (the C-5 methyl regioisomer) is not produced in this metabolic pathway and can serve as a chromatographically distinct internal standard or reference compound for LC-MS/MS method development, avoiding interference with endogenous metabolite signals.

Analytical Reference Standard for Regioisomeric Purity Determination

The measurable physicochemical differences between 5-methylsaccharin and its regioisomers (N-methylsaccharin, 6-methylsaccharin, etc.) necessitate authentic reference standards for method validation [1]. Procurement of CAS 29083-15-6 enables development of selective HPLC or GC methods capable of resolving C-5 methyl from N-methyl and other positional isomers in synthetic mixtures or quality control samples.

Synthetic Building Block for Saccharin-Derived Bioactive Compound Libraries

The 5-methyl substituent provides a vector for further functionalization (e.g., bromination, oxidation, cross-coupling) that is topologically distinct from substitution at the nitrogen or other ring positions. This enables construction of diverse screening libraries where the methyl group serves as a conservative substitution probing steric and electronic tolerance in target binding pockets, as informed by the structural distinctions observed in patent chemical matter [1].

Quote Request

Request a Quote for 5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.